Methyl[(1-propoxycyclohexyl)methyl]amine
Description
Methyl[(1-propoxycyclohexyl)methyl]amine (C₁₁H₂₃NO; molecular weight: 185.31 g/mol) is a cyclohexane-based amine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 1-position and a methylamine (-CH₂NHCH₃) group attached via a methylene bridge.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-methyl-1-(1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-3-9-13-11(10-12-2)7-5-4-6-8-11/h12H,3-10H2,1-2H3 |
InChI Key |
DVOGTVDKOVAVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCC1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(1-propoxycyclohexyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 1-propoxycyclohexylmethanol with methylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-propoxycyclohexylmethanol and methylamine, are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Methyl[(1-propoxycyclohexyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl[(1-propoxycyclohexyl)methyl]amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl[(1-propoxycyclohexyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use.
Comparison with Similar Compounds
Key Observations:
Lipophilicity vs.
Amine Reactivity : Unlike MDEA (a tertiary amine), the target compound’s secondary amine may exhibit higher nucleophilicity, analogous to 1-methylcyclohexanamine, making it suitable for alkylation or acylation reactions .
Pharmacological Potential: Methoxmetamine’s dissociative effects are linked to its ketone and aromatic moieties; the absence of these in the target compound suggests reduced CNS activity but improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
